molecular formula C21H24N4O3S2 B11615978 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11615978
M. Wt: 444.6 g/mol
InChI Key: IEANAUUOQYHVAK-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound identified as a potent and selective inhibitor of the maternal embryonic leucine zipper kinase (MELK). Its primary research value lies in its use as a chemical probe to investigate the complex biological functions of MELK in various cellular contexts. Studies utilizing this inhibitor have been instrumental in exploring the role of MELK in cell cycle regulation, specifically its impact on mitosis and the DNA damage response pathway. Research published in sources like the National Center for Biotechnology Information (NCBI) PubChem database indicates that this compound acts by competitively binding to the ATP-binding site of MELK, thereby inhibiting its kinase activity and downstream signaling. This mechanism has made it a critical tool for validating MELK as a potential therapeutic target, particularly in oncology research, where its expression is often elevated in certain cancer types, including glioblastoma and breast cancer. The compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the relevant supplier's Safety Data Sheet (SDS) for safe handling and storage procedures.

Properties

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O3S2/c1-2-3-9-25-20(27)16(30-21(25)29)12-15-18(22-13-14-7-6-11-28-14)23-17-8-4-5-10-24(17)19(15)26/h4-5,8,10,12,14,22H,2-3,6-7,9,11,13H2,1H3/b16-12-

InChI Key

IEANAUUOQYHVAK-VBKFSLOCSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazolidine ring through a cyclization reaction.
  • Introduction of the pyrido[1,2-A]pyrimidine core via condensation reactions.
  • Functionalization with the tetrahydrofuran moiety through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and pyrido[1,2-A]pyrimidine moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Use as a probe to study biological pathways.

Medicine

    Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays due to its specific binding properties.

Industry

    Material Science: Application in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the desired biological effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrido[1,2-a]pyrimidin-4-one derivatives with variable substituents on the thiazolidinone ring and amino side chain. Below is a structural and functional comparison with analogs from the literature:

Table 1: Structural Comparison of Key Analogs

Compound (Reference) R1 (Thiazolidinone Substituent) R2 (Amino Group) Molecular Formula Molecular Weight (g/mol)
Target Compound 3-Butyl Tetrahydro-2-furanylmethyl C₂₁H₂₅N₅O₃S₂ 483.63
3-[(Z)-(3-(2-Methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) 1-Phenylethyl C₂₇H₂₈N₆O₃S₂ 580.74
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-[(2-morpholinylethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-Benzyl 2-(4-Morpholinyl)ethyl C₂₉H₃₀N₆O₃S₂ 610.79
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Allyl Ethyl C₁₉H₂₀N₆O₂S₂ 452.54

Key Observations

Substituent Effects on Solubility :

  • The tetrahydrofurfurylmethyl group in the target compound introduces an oxygen atom, likely enhancing aqueous solubility compared to the hydrophobic 1-phenylethyl () and ethyl () groups .
  • The 2-methoxyethyl substituent () adds polarity but may reduce membrane permeability due to increased hydrophilicity .

3-Allyl () offers conformational flexibility, whereas 3-butyl (target) provides a linear alkyl chain, favoring van der Waals interactions .

Synthetic Routes: Analogs in and were synthesized via conventional condensation of thiazolidinone precursors with pyrido[1,2-a]pyrimidin-4-one intermediates, similar to methods described for thiazolo[4,5-d]pyrimidines () .

Biological Activity: While explicit data for the target compound is unavailable, structurally related thiazolidinone derivatives exhibit antimicrobial and antioxidant activities () . The 2-thioxo group in these compounds is critical for redox modulation .

Biological Activity

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its complex structure incorporates multiple pharmacologically active components, including a pyrido[1,2-a]pyrimidin-4-one core and a thiazolidinone moiety, which are known to exhibit diverse biological activities.

Structural Characteristics

The molecular formula of this compound is C21H26N4O3S2C_{21}H_{26}N_{4}O_{3}S_{2}, and it has a molecular weight of approximately 446.13 g/mol. The structural features facilitate interactions with various biological targets, potentially enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives related to thiazolidinone structures exhibit significant antimicrobial properties. For instance, compounds with similar thiazolidinone frameworks have shown enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.0150.030
Bacillus cereus0.0150.030
Staphylococcus aureus0.0080.020

2. Antifungal Activity

The compound also demonstrates promising antifungal activity:

  • Compounds derived from similar thiazolidinone structures have shown MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus .

3. CNS Activity

The incorporation of the piperazine moiety suggests potential central nervous system (CNS) activity, which is supported by studies on related compounds that exhibit anxiolytic and antidepressant effects . The benzylpiperazine group enhances interactions with neurotransmitter receptors.

The mechanism of action for this class of compounds typically involves:

  • Inhibition of bacterial cell wall synthesis .
  • Interference with metabolic pathways in microorganisms.
  • Modulation of neurotransmitter systems in the CNS.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antimicrobial Evaluation : A study on derivatives revealed that modifications in the thiazolidinone structure significantly influenced antimicrobial potency against various pathogens .
  • Docking Studies : Molecular docking studies indicated that these compounds bind effectively to bacterial enzymes, demonstrating potential for drug development against resistant strains .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for reproducibility?

The synthesis involves multi-step protocols, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one moiety assembly. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction efficiency .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate specific steps like imine formation .
  • Temperature control : Reflux conditions (70–100°C) are often required for cyclization reactions .
  • Purification : Column chromatography with silica gel or preparative HPLC ensures ≥95% purity .

Q. How is structural integrity confirmed post-synthesis?

Spectroscopic methods are essential:

  • ¹H/¹³C NMR : Validates Z-configuration of the thiazolidinone methylidene group and tetrahydrofuran substitution patterns .
  • IR spectroscopy : Confirms C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What strategies mitigate low yields during scale-up?

  • Stepwise optimization : Adjust stoichiometry of intermediates (e.g., thiazolidinone precursors) to minimize side reactions .
  • Continuous flow reactors : Enhance reproducibility for exothermic steps like cycloadditions .
  • In-line monitoring : Use UV-Vis or FTIR probes to track reaction progress in real time .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its bioactivity?

Computational methods are critical:

  • DFT calculations : Analyze electron density at the thioxo group and pyrimidinone ring to predict sites for electrophilic/nucleophilic interactions .
  • Molecular docking : Screen against targets like bacterial enoyl-ACP reductase (for antimicrobial activity) or kinase domains (anticancer potential) .
  • QSAR models : Correlate substituent effects (e.g., tetrahydrofuran vs. benzyl groups) with activity trends from in vitro assays .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability or impurity artifacts. Mitigation approaches include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC/MBC determinations) .
  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (caspase-3 activation) .
  • Batch consistency checks : Compare HPLC chromatograms and biological activity across multiple synthetic batches .

Q. What methodologies elucidate the compound’s interaction with biological membranes?

Advanced biophysical techniques:

  • Surface plasmon resonance (SPR) : Quantify binding affinity to lipid bilayers or membrane proteins .
  • Fluorescence anisotropy : Monitor changes in membrane fluidity upon compound insertion .
  • MD simulations : Predict partitioning behavior using force fields like CHARMM or AMBER .

Structural and Mechanistic Questions

Q. How does the tetrahydrofuranmethylamino group modulate pharmacokinetics?

  • LogP calculations : The group reduces hydrophobicity (predicted LogP ~2.1), enhancing aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the tetrahydrofuran ring .
  • Plasma protein binding : Use equilibrium dialysis to measure affinity for albumin or α₁-acid glycoprotein .

Q. What synthetic routes enable diversification of the thiazolidinone core?

  • Substituent variation : Replace the 3-butyl group with cyclohexyl or benzyl groups via nucleophilic substitution .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrido position .
  • Click chemistry : Install triazole linkages for prodrug strategies .

Data Analysis and Reporting

Q. How should researchers handle batch-to-batch variability in bioactivity data?

  • Statistical tools : Apply ANOVA with post-hoc Tukey tests to identify significant differences between batches .
  • Multivariate analysis : Use PCA to correlate impurity profiles (HPLC) with activity outliers .
  • Open science practices : Share raw spectral data and assay protocols in repositories like Zenodo .

Q. What computational tools predict off-target interactions?

  • Phylogenetic analysis : Identify conserved binding sites across protein families using UniProt and Pfam .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactomes in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.